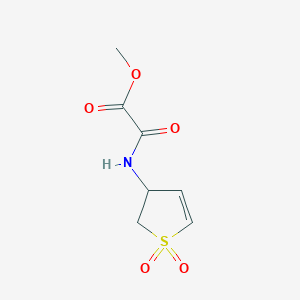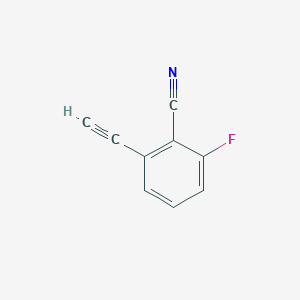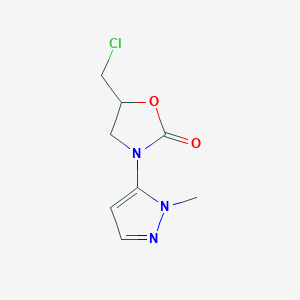
Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate” is a chemical compound with the molecular formula C7H10O4S . It is also known as "Methyl (1,1-dioxido-2,3-dihydro-3-thiophenyl)acetate" .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, and two oxygen atoms attached to the thiophene ring, forming a dioxido group . The compound also contains an amino group and a methyl ester group .Physical And Chemical Properties Analysis
The compound has an average mass of 190.217 Da and a monoisotopic mass of 190.029984 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Methylglyoxal in Food and Organisms
Methylglyoxal (MG), a reactive alpha-oxoaldehyde, is formed endogenously in various enzymatic and nonenzymatic reactions. It modifies amino acids in proteins, leading to advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. MG is also found in food and beverages during processing, cooking, and storage. Its accumulation due to fasting, metabolic disorders, or defects in detoxification processes can lead to tissue degeneration, but interestingly, it also exhibits anticancer activity. Methods for quantifying MG in biological samples typically involve HPLC or GC methods with derivatization into stable chromophores or fluorophores for MS determination (Nemet, Varga-Defterdarović, & Turk, 2006).
Allosteric Modifiers of Hemoglobin
Research on 2-(aryloxy)-2-methylpropionic acids, structurally related to Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate, demonstrates their ability to decrease the oxygen affinity of human hemoglobin A. These compounds are potent allosteric effectors and show potential in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Role of Methylglyoxal in Free Radical Generation
Methylglyoxal's metabolism is closely related to free radical production, particularly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This relationship extends from metabolic routes to toxicological events, emphasizing the action of methylglyoxal on cellular glutathione content. The study concludes that there is a tight junction between methylglyoxal toxicity and free radical generation, suggesting its significant role in tissue damage and potential therapeutic interventions (Kalapos, 2008).
Application in Chemical Synthesis
Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, structurally similar to this compound, was synthesized for potential application in chemical synthesis. The compound's structure was confirmed through various spectroscopic methods, and its potential in synthesizing other chemical compounds was explored (Ahmed et al., 2016).
Eigenschaften
IUPAC Name |
methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-13-7(10)6(9)8-5-2-3-14(11,12)4-5/h2-3,5H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZZIYVOWAHJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)
![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)


![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)
